molecular formula C23H24N4O3 B7716202 N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide

N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide

Cat. No. B7716202
M. Wt: 404.5 g/mol
InChI Key: RBMQCMDLHNIAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide, also known as BMQ, is a novel compound that has attracted attention in the scientific community due to its potential therapeutic applications. BMQ belongs to the class of pyrazoloquinolines, which have been reported to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Scientific Research Applications

Anticancer Activity

The synthesis and biological evaluation of pyrazolo[3,4-b]pyridines have revealed promising anticancer properties. Researchers have investigated their impact on various cancer cell lines, including breast, lung, and colon cancer. These compounds often inhibit cell proliferation, induce apoptosis, and interfere with key signaling pathways involved in tumor growth .

Anti-inflammatory Effects

Pyrazolo[3,4-b]pyridines exhibit anti-inflammatory activity by modulating cytokines, enzymes, and transcription factors associated with inflammation. These compounds may be potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antiviral Potential

Some pyrazolo[3,4-b]pyridines demonstrate antiviral effects. Researchers have explored their activity against viruses like hepatitis C and herpes simplex virus. These compounds may interfere with viral replication or entry mechanisms .

Neuroprotective Properties

Studies suggest that certain pyrazolo[3,4-b]pyridines protect neurons from oxidative stress and neurodegenerative conditions. They modulate neurotransmitter receptors and may hold promise for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Kinase Inhibition

Pyrazolo[3,4-b]pyridines can act as kinase inhibitors. By targeting specific kinases involved in cell signaling pathways, they may influence cellular processes related to cell growth, differentiation, and survival. These compounds are being explored for their potential in personalized cancer therapy .

GPCR Modulation

G protein-coupled receptors (GPCRs) play crucial roles in cellular communication. Some pyrazolo[3,4-b]pyridines interact with GPCRs, affecting downstream signaling cascades. These interactions could lead to novel drug candidates for various conditions, including cardiovascular diseases and metabolic disorders .

properties

IUPAC Name

N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-4-5-12-27-22-19(14-16-13-18(30-3)10-11-20(16)24-22)21(26-27)25-23(28)15-6-8-17(29-2)9-7-15/h6-11,13-14H,4-5,12H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMQCMDLHNIAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C3C=C(C=CC3=N2)OC)C(=N1)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3Z)-1-butyl-6-methoxy-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-4-methoxybenzamide

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